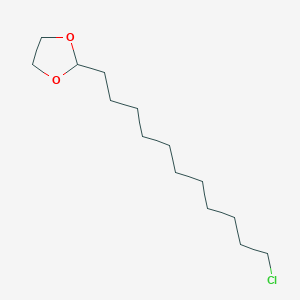
2-Methyl-5-(pentan-2-yl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(pentan-2-yl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a methyl group at the second position and a pentan-2-yl group at the fifth position of the furan ring. Furans are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pentan-2-yl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furans, where 1,4-dicarbonyl compounds undergo cyclization in the presence of an acid catalyst . Another method involves the use of palladium-catalyzed cycloisomerization of enyne acetates, which provides a highly efficient route to 2,5-disubstituted furans .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. For example, gold-catalyzed cyclizations of diols and triols in aqueous media have been employed to produce furans under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(pentan-2-yl)furan undergoes various chemical reactions, including:
Oxidation: Furans can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of furans can lead to the formation of dihydrofurans or tetrahydrofurans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing furans.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofurans and tetrahydrofurans.
Substitution: Halogenated furans and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-(pentan-2-yl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(pentan-2-yl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, furan derivatives have been shown to exhibit antibacterial activity by inhibiting bacterial enzymes or disrupting cell membranes . The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylfuran: A simpler furan derivative with a methyl group at the second position.
5-Methylfuran: Another furan derivative with a methyl group at the fifth position.
2,5-Dimethylfuran: A furan derivative with methyl groups at both the second and fifth positions.
Uniqueness
2-Methyl-5-(pentan-2-yl)furan is unique due to the presence of both a methyl group and a pentan-2-yl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to simpler furan derivatives .
Propiedades
Número CAS |
94922-72-2 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-methyl-5-pentan-2-ylfuran |
InChI |
InChI=1S/C10H16O/c1-4-5-8(2)10-7-6-9(3)11-10/h6-8H,4-5H2,1-3H3 |
Clave InChI |
DUSKDXTYGMWZIL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1=CC=C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


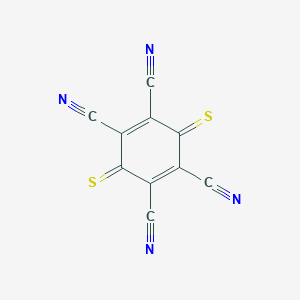
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
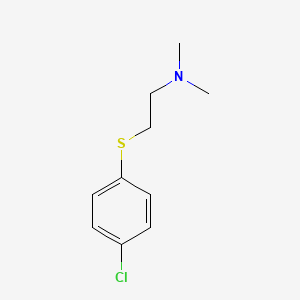
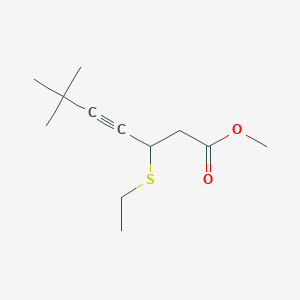
![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
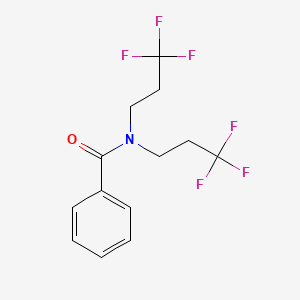
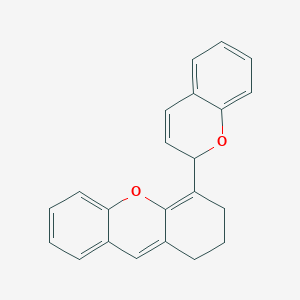
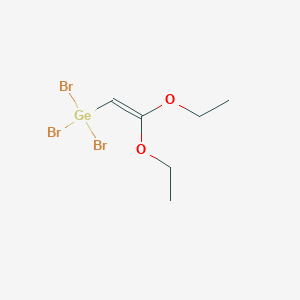

![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)

![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)
